Product packaging for Desmethylolanzapine(Cat. No.:CAS No. 161696-76-0)

Desmethylolanzapine

Cat. No.: B164593
CAS No.: 161696-76-0
M. Wt: 298.4 g/mol
InChI Key: FHPIXVHJEIZKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Antipsychotic Metabolite Research

N-demethyl olanzapine (B1677200), also known as 4'-N-desmethyl-olanzapine (DMO), is a major metabolite of olanzapine. caymanchem.comomicsonline.org It is formed through the oxidative metabolism of olanzapine, a process primarily catalyzed by the cytochrome P450 isoform CYP1A2. nih.govfrontiersin.orgcaymanchem.com The study of N-demethyl olanzapine is therefore integral to understanding the complete pharmacological and pharmacokinetic profile of olanzapine treatment. Research into this metabolite helps to explain the significant inter-individual variability in patient response and plasma concentrations of the parent drug. plos.orgomicsonline.org

Significance as a Major Active Metabolite in Pharmacological Studies

N-demethyl olanzapine is recognized not merely as a metabolic byproduct but as a major and pharmacologically active metabolite. caymanchem.comfarmaciajournal.com While olanzapine is also metabolized into other compounds, such as the inactive 10-N-glucuronide, N-demethyl olanzapine exhibits its own therapeutic activity, although it is generally considered less potent than the parent compound, olanzapine. omicsonline.orgfarmaciajournal.commedsafe.govt.nz Its presence in circulation is significant, and its concentration levels are often measured alongside olanzapine in therapeutic drug monitoring (TDM) to optimize treatment. plos.orgnih.gov

The significance of N-demethyl olanzapine in pharmacological studies is multifaceted. Its formation is heavily dependent on CYP1A2 activity, which can be influenced by factors such as genetics, gender, and smoking habits, making the olanzapine-to-N-demethyl-olanzapine ratio a potential indicator of an individual's metabolic rate. plos.orgnih.gov Furthermore, research has uncovered a potential role for N-demethyl olanzapine in counteracting some of the metabolic abnormalities associated with olanzapine treatment. nih.govfrontiersin.orgfrontiersin.org Studies have investigated the relationship between plasma concentrations of N-demethyl olanzapine and parameters like glucose and insulin (B600854) levels, suggesting it may have a different, and potentially beneficial, effect on metabolic homeostasis compared to its parent drug. nih.govfrontiersin.orgplos.org This has led to the recommendation that TDM for patients on olanzapine should include measurements of both the parent drug and its N-demethyl metabolite to better assess efficacy and manage metabolic outcomes. plos.orgnih.govfrontiersin.org

Detailed Research Findings

Academic research has utilized various analytical methods, such as high-performance liquid chromatography (HPLC), to quantify the plasma concentrations of olanzapine and N-demethyl olanzapine. nih.govfrontiersin.orgplos.org These studies have provided valuable data on the correlations between this active metabolite and key metabolic markers.

Research FocusFindingCorrelationSource(s)
Glucose Metabolism DMO concentrations were negatively correlated with glucose levels.rs = -0.45 plos.orgnih.gov
Insulin Regulation DMO concentrations (normalized by dose) were negatively correlated with insulin levels.rs = -0.39 plos.orgnih.gov
Metabolic Homeostasis Lower plasma DMO concentrations were associated with higher glucose and triglyceride levels, and higher HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).Association nih.govfrontiersin.orgfrontiersin.org
Cardiovascular Risk Factors A marginally positive correlation was observed between DMO and homocysteine levels.rs = +0.38 plos.orgnih.gov
Therapeutic Efficacy A significantly negative correlation was found between the steady-state olanzapine/DMO ratio and the total PANSS (Positive and Negative Syndrome Scale) score in schizophrenic patients.Association plos.org

This table is interactive. You can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4S B164593 Desmethylolanzapine CAS No. 161696-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIXVHJEIZKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433226
Record name N-Demethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161696-76-0
Record name Desmethylolanzapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161696-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylolanzapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLOLANZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacokinetic Characterization of N Demethyl Olanzapine

Research on Absorption and Systemic Bioavailability

As N-demethyl olanzapine (B1677200) is a product of hepatic first-pass and systemic metabolism of olanzapine, its "absorption" is characterized by its rate of formation and appearance in the systemic circulation following administration of the parent drug. psychopharmacologyinstitute.commedsafe.govt.nz Orally administered olanzapine is well-absorbed but has an oral bioavailability of approximately 60% due to extensive first-pass metabolism, a process that leads to the formation of N-demethyl olanzapine. nih.govplos.org

Studies measuring plasma concentrations have found that N-demethyl olanzapine is a significant component in the blood. At steady state, its concentration is approximately 31% of that of the parent olanzapine. psychopharmacologyinstitute.com Research has established a correlation between the daily dose of olanzapine and the resulting plasma concentrations of both the parent drug and N-demethyl olanzapine. In one study of schizophrenic patients, the mean plasma concentration of N-demethyl olanzapine was found to be 6.9 ± 4.7 ng/mL. plos.org

ParameterFindingSource(s)
Relative Concentration Present at steady state at approximately 31% of the concentration of olanzapine. psychopharmacologyinstitute.com
Mean Plasma Concentration 6.9 ± 4.7 ng/mL in a study of schizophrenic patients. plos.org
Formation Context Formed during the extensive first-pass metabolism of olanzapine. psychopharmacologyinstitute.com
Bioavailability Context Systemic availability is dependent on the metabolism of olanzapine, which has ~60% oral bioavailability. nih.govplos.org

Distribution Profile and Tissue Accumulation Studies

The distribution of N-demethyl olanzapine is understood in the context of its parent compound's properties. Olanzapine is a lipophilic compound with a large apparent volume of distribution, estimated at approximately 1000 L, indicating extensive distribution throughout the body and into various tissues. psychopharmacologyinstitute.comnih.gov It is highly bound (about 93%) to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. medsafe.govt.nznih.gov

Given olanzapine's lipophilicity, it can accumulate in fatty tissue, which may lead to a prolonged half-life. nih.govnih.gov Gender differences in fatty tissue may contribute to variations in drug levels. nih.gov While specific distribution studies for N-demethyl olanzapine are not as prevalent, its presence in plasma indicates systemic distribution. Further research is needed to fully characterize its specific tissue accumulation profile compared to the parent drug.

Biotransformation Pathways and Enzymatic Mechanisms

The primary focus of biotransformation research has been on the formation of N-demethyl olanzapine from its parent compound, olanzapine, rather than its subsequent metabolism.

The formation of N-demethyl olanzapine is a key metabolic pathway for olanzapine, mediated predominantly by the cytochrome P450 (CYP) enzyme system. medsafe.govt.nz In vitro and in vivo studies have consistently identified CYP1A2 as the principal enzyme responsible for the N-demethylation of olanzapine. caymanchem.comfrontiersin.orgpharmgkb.org This metabolic step is considered a major pathway of olanzapine oxidation. frontiersin.org

Some research also suggests minor contributions from other CYP isoforms, including CYP2D6 and CYP2C8, in the conversion of olanzapine to N-demethyl olanzapine. pharmgkb.orgpharmgkb.org The activity of CYP1A2 can be influenced by various factors, such as smoking, which induces the enzyme and can lead to lower plasma concentrations of olanzapine and potentially alter the ratio of parent drug to metabolite. nih.govmedsafe.govt.nz

EnzymeRole in N-demethyl olanzapine FormationSource(s)
CYP1A2 Primary enzyme responsible for N-demethylation of olanzapine. caymanchem.commedsafe.govt.nzfrontiersin.orgpharmgkb.org
CYP2D6 Minor contributing pathway. pharmgkb.orgpharmgkb.org
CYP2C8 Minor contributing pathway. pharmgkb.orgpharmgkb.org

While CYP enzymes are central to N-demethylation, other enzyme systems are involved in the broader metabolism of olanzapine. The flavin-containing monooxygenase (FMO) system, specifically FMO3, is responsible for the formation of olanzapine N-oxide, another metabolite. nih.govdrugbank.comeuropa.eu However, the formation of N-demethyl olanzapine itself is primarily attributed to the CYP450 system. molnova.com

Phase II metabolism, particularly direct glucuronidation, is a major elimination pathway for the parent drug, olanzapine. psychopharmacologyinstitute.com The primary circulating metabolite of olanzapine is the 10-N-glucuronide, which is formed through the action of UDP-glucuronosyltransferase (UGT) enzymes, notably UGT1A4 and UGT2B10. frontiersin.orgresearchgate.netdrughunter.com This glucuronide metabolite does not readily cross the blood-brain barrier. medsafe.govt.nz

Currently, there is limited specific research available detailing the Phase II conjugation of N-demethyl olanzapine itself. The focus has remained on the glucuronidation of the parent compound as the most significant Phase II metabolic route.

Non-Cytochrome P450 Enzyme Contributions

Elimination Kinetics and Excretory Routes Research

The primary route of excretion for olanzapine metabolites is through the urine. Following a radiolabeled oral dose of olanzapine, approximately 57% of the radioactivity is recovered in the urine and about 30% in the feces, principally as metabolites. medsafe.govt.nz While the formation of N-demethyl olanzapine is strongly associated with the clearance of olanzapine, specific elimination kinetic parameters such as its distinct half-life and clearance rate are not as well-defined in the literature as those for the parent drug. frontiersin.org

Pharmacodynamic Profile and Neurobiological Activity of N Demethyl Olanzapine

Receptor Binding Affinity and Selectivity Studies

Research indicates that N-Demethyl Olanzapine (B1677200) is pharmacologically active, with some studies suggesting its in vitro activity is similar to that of the parent compound, olanzapine, while others note it is generally less potent. omicsonline.orgnih.gov The predominant pharmacological activity is attributed to the parent compound, olanzapine. medsafe.govt.nz N-Demethyl Olanzapine, along with the 2-hydroxy-methyl metabolite, has been shown to exhibit significantly less in vivo pharmacological activity than olanzapine in animal studies. medsafe.govt.nzhres.ca

While specific binding affinity constants (Ki values) for N-Demethyl Olanzapine are not extensively detailed in publicly available literature, its activity is understood in the context of olanzapine's broad receptor binding profile. Olanzapine itself demonstrates high affinity for a wide range of receptors, and its metabolites are known to possess some of this activity. nih.govd-nb.info

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D1, D2)

Adrenergic, Histaminergic, and Muscarinic Receptor Research

Interactive Table: Comparative Receptor Activity of N-Demethyl Olanzapine

Receptor FamilySpecific ReceptorReported Activity of N-Demethyl OlanzapineReference
Dopamine D1, D2, D3, D4Pharmacologically active, but less potent than olanzapine. omicsonline.org omicsonline.org
Serotonin (B10506) 5-HT2A, 5-HT2CExhibits pharmacological activity. farmaciajournal.com farmaciajournal.com
Adrenergic α1Believed to contribute to the overall pharmacological profile of olanzapine.
Histaminergic H1Believed to contribute to the overall pharmacological profile of olanzapine.
Muscarinic M1-M5Displays in vitro activity similar to olanzapine. nih.gov nih.gov

Neurotransmitter System Modulation Investigations

The pharmacological activity of N-Demethyl Olanzapine suggests it modulates key neurotransmitter systems, although its effects are generally considered less pronounced than those of olanzapine. medsafe.govt.nz

Serotonergic System Effects

N-Demethyl Olanzapine's interaction with serotonin receptors implies a modulatory role within the serotonergic system. Olanzapine's antagonism of 5-HT2A and 5-HT2C receptors is a key feature of its action. drugbank.com The metabolite's activity, while present, is part of a complex profile dominated by the parent drug. medsafe.govt.nz One animal study found that N-Demethyl Olanzapine administration improved insulin (B600854) resistance and energy expenditure in obese mice, suggesting it has distinct metabolic and endocrinal effects that could be linked to central neurotransmitter systems, but direct evidence on serotonin release or turnover is not specified. nih.gov

Intracellular Signaling Pathway Research

Research into the intracellular signaling pathways affected by N-Demethyl Olanzapine (also known as N-desmethyl olanzapine or DMO) has focused on its potential role in metabolic regulation, which appears to differ significantly from its parent compound, olanzapine. Studies have specifically highlighted its influence on pathways related to inflammation and energy expenditure in adipose tissue.

A key preclinical study investigated the effects of DMO in a mouse model of high-fat diet-induced obesity. The findings indicate that DMO modulates specific intracellular markers. In white adipose tissue, DMO administration was associated with a reduction in the production of interleukin-1β (IL-1β). sci-hub.senih.gov IL-1β is a pro-inflammatory cytokine, and its reduction suggests an anti-inflammatory effect of DMO within this tissue.

Furthermore, the same research demonstrated that DMO treatment led to an increased expression of Uncoupling Protein 1 (UCP1) in white adipose tissue. sci-hub.senih.govchsjournal.org UCP1, or thermogenin, is a crucial protein in the mitochondria that uncouples oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat. This process, known as non-shivering thermogenesis, is a key mechanism for increasing energy expenditure. The upregulation of UCP1 suggests that DMO may promote a "browning" of white adipose tissue, inducing a more metabolically active phenotype. sci-hub.se These findings point towards DMO's engagement with intracellular signaling cascades that regulate inflammation and thermogenesis, distinguishing its activity from the known metabolic side effects of olanzapine. sci-hub.se

Table 1: Effects of N-Demethyl Olanzapine on Intracellular Proteins in Adipose Tissue of Obese Mice

Protein Tissue Effect Implied Pathway
Interleukin-1β (IL-1β) White Adipose Tissue Reduced Production Inflammation Signaling

Data derived from a 4-week study in high-fat diet-induced obese mice. sci-hub.se

Functional Pharmacological Effects in Preclinical Models

In preclinical animal studies, N-Demethyl Olanzapine has demonstrated a distinct pharmacological profile, particularly concerning metabolic effects, which contrasts with its parent compound, olanzapine. While generally considered to have significantly less potent in vivo pharmacological activity than olanzapine, its effects on metabolism have been a subject of specific investigation. farmaciajournal.commedsafe.govt.nzeuropa.eu

A pivotal study using a mouse model of obesity induced by a high-fat diet revealed that a 4-week administration of DMO led to a significant loss of body weight and fat mass. sci-hub.senih.govfrontiersin.org This was accompanied by improvements in insulin resistance and an increase in energy expenditure. sci-hub.seplos.org Notably, these effects occurred without significant alterations in dyslipidemia or hepatic steatosis (fatty liver). sci-hub.senih.gov The daily food intake of the DMO-treated mice was comparable to the control group, suggesting the weight loss was not due to appetite suppression but rather enhanced energy metabolism. sci-hub.se

These findings suggest that the N-desmethylation of olanzapine may produce a metabolite that counteracts some of the adverse metabolic effects associated with the parent drug. sci-hub.sefrontiersin.org While olanzapine is known for its propensity to cause weight gain, DMO appears to have an opposing effect in preclinical models of obesity. sci-hub.seeuropa.eu However, it is consistently noted in broader pharmacological assessments that the primary antipsychotic activity resides with the parent compound, olanzapine, with DMO being significantly less active in this regard. medsafe.govt.nzeuropa.eu

Table 2: Summary of Functional Metabolic Effects of N-Demethyl Olanzapine in Obese Mice

Parameter Duration of Treatment Model Observed Effect Reference
Body Weight 4 weeks High-fat diet-induced obese mice Remarkable loss sci-hub.seeuropa.eu
Fat Mass 4 weeks High-fat diet-induced obese mice Remarkable loss sci-hub.seeuropa.eu
Insulin Resistance 4 weeks High-fat diet-induced obese mice Improved sci-hub.senih.govplos.org
Energy Expenditure 4 weeks High-fat diet-induced obese mice Improved sci-hub.senih.govplos.org
Dyslipidemia 4 weeks High-fat diet-induced obese mice No significant effect sci-hub.senih.gov

Clinical and Translational Research Perspectives on N Demethyl Olanzapine

Role as a Pharmacokinetic and Pharmacodynamic Biomarker

N-Demethyl Olanzapine (B1677200) is formed primarily through the action of the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2D6. nih.govjpn.capharmgkb.org Its formation and plasma concentrations are being investigated as potential biomarkers to understand the pharmacokinetic and pharmacodynamic variability of olanzapine treatment.

The concentration of N-Demethyl Olanzapine in the plasma is influenced by the activity of CYP1A2, which can be affected by genetic factors and environmental influences such as smoking. pharmgkb.orgnih.gov For instance, smokers tend to have lower plasma concentrations of olanzapine and potentially different levels of N-Demethyl Olanzapine due to the induction of CYP1A2. nih.govpharmgkb.org The ratio of olanzapine to N-Demethyl Olanzapine can serve as an indicator of CYP1A2 activity, providing insights into an individual's metabolic capacity. plos.org

Contribution to Inter-Individual Variability in Therapeutic Outcomes Research

Significant inter-individual variability exists in the clinical response and side effects observed with olanzapine treatment. omicsonline.orgmdpi.com Research into N-Demethyl Olanzapine aims to elucidate its role in this variability. The metabolic ratio of olanzapine to N-Demethyl Olanzapine has been explored as a potential predictor of therapeutic outcomes.

A study investigating the plasma levels of olanzapine and N-Demethyl Olanzapine in patients with schizophrenia found that the ratio of these two compounds was negatively correlated with the total Positive and Negative Syndrome Scale (PANSS) score, suggesting that a higher ratio (more olanzapine relative to its metabolite) was associated with better clinical outcomes. plos.org This finding highlights the potential utility of monitoring both the parent drug and its metabolite to tailor treatment for individuals.

Factors such as age, gender, and smoking status can influence the clearance of olanzapine and consequently the levels of N-Demethyl Olanzapine, contributing to the observed variability in treatment response. nih.govuio.no For example, non-smokers generally have a higher dose-adjusted serum concentration of olanzapine compared to smokers. uio.no

Association with Adverse Drug Reaction Mechanisms and Research

The metabolic profile of olanzapine, including the formation of N-Demethyl Olanzapine, is being investigated for its potential links to adverse drug reactions. While olanzapine is effective, it is associated with side effects such as weight gain and metabolic disturbances. pharmgkb.orgfrontiersin.org

Some research suggests that N-Demethyl Olanzapine might have a different side-effect profile compared to its parent compound. For instance, one study found that lower plasma concentrations of N-Demethyl Olanzapine were associated with higher glucose and triglyceride levels, suggesting a potential counteracting effect on some of olanzapine's metabolic adverse effects. frontiersin.org Conversely, higher olanzapine concentrations were linked to increased levels of C-reactive protein and homocysteine. frontiersin.org These findings indicate that the balance between olanzapine and N-Demethyl Olanzapine could be a crucial factor in the manifestation of adverse reactions.

Further research is needed to fully understand the mechanisms by which N-Demethyl Olanzapine may contribute to or mitigate the adverse effects of olanzapine. This includes investigating its interactions with various receptors and its impact on metabolic pathways.

Implications for Pharmacogenetics and Personalized Medicine Research

The metabolism of olanzapine to N-Demethyl Olanzapine is significantly influenced by genetic polymorphisms in the enzymes responsible for its biotransformation, particularly CYP1A2 and, to a lesser extent, UGT enzymes. nih.govnih.govresearchgate.net This has significant implications for the fields of pharmacogenetics and personalized medicine.

Variations in the CYP1A2 gene can lead to differences in enzyme activity, affecting the rate at which olanzapine is converted to N-Demethyl Olanzapine. nih.govcambridge.org For example, the CYP1A21F allele has been associated with variability in olanzapine effectiveness and safety. tandfonline.comresearchgate.net Similarly, polymorphisms in the UGT1A4 gene, such as the UGT1A4*3 variant, have been shown to increase the glucuronidation of olanzapine, which is another major metabolic pathway. nih.govgenesight.com

By identifying an individual's genetic makeup for these key metabolizing enzymes, it may be possible to predict their metabolic profile for olanzapine and adjust dosing accordingly to optimize efficacy and minimize adverse effects. actaspsiquiatria.esdiva-portal.org This approach, a cornerstone of personalized medicine, could involve using the olanzapine to N-Demethyl Olanzapine ratio as a phenotypic marker in conjunction with genotypic information to guide treatment decisions. nih.gov

Advanced Analytical Methodologies for N Demethyl Olanzapine Quantification in Research

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for separating N-demethyl olanzapine (B1677200) from its parent compound, olanzapine, other metabolites, and endogenous components within a biological sample. nih.gov This separation is critical to prevent analytical interference and ensure accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC/UHPLC) are the most prevalent techniques for the analysis of N-demethyl olanzapine. nih.gov These methods predominantly utilize reversed-phase chromatography. Common stationary phases include C8 and C18 columns, which effectively separate the analytes based on their hydrophobicity. oup.comnih.govresearchgate.net A Phenyl-Hexyl column has also been employed to achieve separation. capes.gov.br

The mobile phase typically consists of an aqueous component, often a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer to control pH, and an organic modifier like acetonitrile (B52724) or methanol. nih.govcapes.gov.br The pH of the mobile phase is a critical parameter; for instance, a pH of 3.5 has been used to achieve good separation on a C8 column. researchgate.net Both isocratic elution (constant mobile phase composition) and gradient elution (changing composition) are used. nih.govcapes.gov.br UPLC systems, which use smaller particle size columns, offer advantages over traditional HPLC, including improved resolution and significantly shorter analysis times. nih.gov

Gas Chromatography (GC) is used less frequently for N-demethyl olanzapine analysis. nih.gov One reason is the need for the analyte to be volatile and thermally stable, which may require derivatization. However, GC methods coupled with specific detectors have been applied in certain toxicological screenings. oup.com

Interactive Table: Examples of Chromatographic Conditions for N-Demethyl Olanzapine Analysis

Technique Column Mobile Phase Detection Retention Time (min) Reference
HPLC C8 (150 x 4.6 mm, 5 µm) Methanol (30%) and phosphate buffer (70%) at pH 3.5 Coulometric ~8.0 researchgate.net
HPLC Reversed-phase (details not specified) 50 mM phosphate salt buffer (pH 5.7)-acetonitrile-methanol (67:22:11 v/v) Coulometric 5.88 nih.gov
UHPLC Details not specified Acetonitrile and water with formic acid and 0.1% triethylamine DAD Not specified mdpi.com
LC Phenomenex LUNA phenyl hexyl (50x2 mm, 5 µm) A: Acetonitrile–ammonium acetate (20 mM) (52:48 v/v); B: Formic acid–acetonitrile (0.1:100 v/v) MS/MS Not specified capes.gov.br

Mass Spectrometric Detection Methods (e.g., LC-MS/MS, GC-MS)

While various detectors like Diode Array Detectors (DAD) and electrochemical detectors have been used, mass spectrometry (MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical research. nih.govmdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted method for the quantification of N-demethyl olanzapine. nih.govnih.gov The technique typically employs an electrospray ionization (ESI) source, usually operating in the positive ion mode. oup.comnih.gov Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.govspringernature.com MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte. A specific mass-to-charge ratio (m/z) for the N-demethyl olanzapine molecule (the precursor ion) is selected and fragmented, and then a specific fragment ion (the product ion) is monitored.

To correct for matrix effects and variations during sample preparation and analysis, a stable isotope-labeled internal standard, such as N-demethyl olanzapine-D8, is often used. nih.govcapes.gov.br This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly in forensic toxicology, to identify and quantify olanzapine and its metabolites in post-mortem samples. oup.com

Interactive Table: Mass Spectrometric Parameters for N-Demethyl Olanzapine

Analyte Internal Standard Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Reference
N-demethyl olanzapine Olanzapine-D3 ESI+ Not Specified Not Specified nih.gov
Desmethyl olanzapine Desmethyl olanzapine-D8 ESI Not Specified Not Specified capes.gov.br
N-desmethyl olanzapine Not Specified ESI+ 299.1 229.1 / 198.1 nih.gov
Olanzapine (Parent) Dibenzepine ESI+ 313.1 256.1 oup.com

Note: Specific ion transitions for N-demethyl olanzapine are not always detailed in publications, which often focus on the parent compound.

Bioanalytical Method Validation for Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used must undergo rigorous validation. This process demonstrates that the method is suitable for its intended purpose and adheres to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net Key validation parameters include:

Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For N-demethyl olanzapine, linear ranges have been established, for example, from 1 to 100 ng/mL in plasma. nih.gov

Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision assesses the repeatability of the measurements. For bioanalytical methods, the accuracy is typically required to be within ±15% of the nominal value (±20% at the lower limit), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the lower limit). oup.comnih.gov

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Validated methods have achieved LLOQs for N-demethyl olanzapine as low as 0.15 ng/mL in whole blood and urine. nih.gov

Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. mdpi.com Analysis of blank samples from multiple sources is performed to check for interferences. mdpi.com

Recovery: Extraction recovery assesses the efficiency of the sample preparation process (e.g., solid-phase extraction or liquid-liquid extraction) in extracting the analyte from the biological matrix. oup.comnih.gov Studies have reported mean recoveries for N-demethyl olanzapine of over 86%. nih.gov

Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. capes.gov.brnih.gov It is a critical parameter in LC-MS/MS assays.

Stability: The stability of N-demethyl olanzapine in the biological matrix is evaluated under various storage and handling conditions, including freeze-thaw cycles and storage at different temperatures. mdpi.com Studies have shown that N-demethyl olanzapine can be prone to degradation if not stored properly. mdpi.com

Interactive Table: Summary of Validation Data from Selected Studies

Parameter Matrix Method Finding Reference
Linearity Plasma HPLC-Coulometric 1–100 ng/mL nih.gov
LLOQ Whole Blood LC-MS/MS 0.15 ng/mL nih.gov
Accuracy Plasma HPLC-Coulometric Within 15% of actual value nih.gov
Precision (CV) Whole Blood LC-MS/MS < 11% oup.com
Recovery Plasma HPLC-Coulometric 86.22 ± 6.03% nih.gov

Application in Forensic Toxicology and Post-Mortem Research

The quantification of N-demethyl olanzapine is of significant interest in forensic toxicology and post-mortem research. Measuring the metabolite alongside the parent drug can provide insights into the duration of drug use, compliance with therapy, and can aid in the interpretation of post-mortem drug concentrations. nih.gov

Post-Mortem Samples: Validated LC-MS/MS methods have been successfully applied to quantify N-demethyl olanzapine in a variety of post-mortem specimens, including whole blood, urine, bile, pericardial fluid, and brain tissue. nih.govoup.com The interpretation of post-mortem blood concentrations can be complicated by post-mortem redistribution (PMR), where drugs diffuse from tissues into the blood after death, potentially leading to falsely elevated levels. oup.com For this reason, analysis of samples from anatomically isolated sites, such as the brain, may provide a more reliable indication of drug levels at the time of death. oup.com

Hair Analysis: Hair analysis provides a long-term history of drug exposure. Segmental analysis, where a strand of hair is cut into segments (e.g., 1 cm, representing approximately one month of growth), can create a timeline of drug intake. nih.gov A study on post-mortem hair from chronic olanzapine users found N-demethyl olanzapine concentrations ranging from 0.027 to 0.187 ng/mg. nih.gov The metabolite-to-parent drug ratio in hair is also an important parameter, with a median ratio of 0.590 being reported. nih.gov These findings contribute to establishing reference intervals for interpreting hair analysis results in forensic cases. nih.gov

Interactive Table: Reported Post-Mortem Concentrations of N-Demethyl Olanzapine

Matrix Concentration Range Method Study Population Reference
Hair 0.027–0.187 ng/mg (median 0.068 ng/mg) LC-MS/MS 37 post-mortem cases (chronic users) nih.gov
Heart Whole Blood 0.7 ng/mL (Case 1) LC-MS/MS Post-mortem case nih.gov
Urine 2.9 ng/mL (Case 1) LC-MS/MS Post-mortem case nih.gov
Bile 1.1 ng/mL (Case 1) LC-MS/MS Post-mortem case nih.gov

Drug Drug Interactions Involving N Demethyl Olanzapine: Mechanistic Research

Pharmacokinetic Interaction Mechanisms (e.g., Enzyme Inhibition/Induction)

The formation of N-Demethyl Olanzapine (B1677200) from olanzapine is primarily catalyzed by the cytochrome P450 1A2 (CYP1A2) isoenzyme, with minor contributions from CYP2D6 and CYP2C8. pharmgkb.orgmdpi.com Therefore, the most significant pharmacokinetic interactions involving N-Demethyl Olanzapine arise from the inhibition or induction of these enzymes, particularly CYP1A2.

Enzyme Inhibition:

Co-administration of drugs that inhibit CYP1A2 can significantly decrease the formation of N-Demethyl Olanzapine, leading to higher plasma concentrations of the parent drug, olanzapine. pharmgkb.orgeuropa.eu Fluvoxamine (B1237835), a potent CYP1A2 inhibitor, has been shown to substantially increase olanzapine levels. europa.eu Similarly, certain fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and norfloxacin (B1679917), are known inhibitors of CYP1A2 and can alter the pharmacokinetics of both olanzapine and N-Demethyl Olanzapine. farmaciajournal.com A non-clinical study demonstrated that ciprofloxacin and norfloxacin significantly inhibited the metabolism of olanzapine, leading to increased systemic exposure to both the parent drug and its N-demethylated metabolite. farmaciajournal.com

Enzyme Induction:

Conversely, substances that induce CYP1A2 activity can accelerate the conversion of olanzapine to N-Demethyl Olanzapine, potentially leading to lower plasma concentrations of olanzapine. europa.eu Cigarette smoking is a well-established inducer of CYP1A2, and smokers tend to have lower dose-adjusted concentrations of olanzapine compared to non-smokers. pharmgkb.orgnih.gov Carbamazepine (B1668303), an anticonvulsant and a known enzyme inducer, also increases the clearance of olanzapine, likely through the induction of CYP1A2. europa.eunih.gov One study found that patients taking carbamazepine had a 71% lower concentration-to-dose ratio of olanzapine. nih.gov

The following table summarizes the effects of various substances on the formation of N-Demethyl Olanzapine via CYP1A2 modulation.

Interacting SubstanceMechanismEffect on N-Demethyl Olanzapine Formation
Fluvoxamine CYP1A2 InhibitionDecreased
Ciprofloxacin CYP1A2 InhibitionDecreased
Norfloxacin CYP1A2 InhibitionDecreased
Cigarette Smoke CYP1A2 InductionIncreased
Carbamazepine CYP1A2 InductionIncreased

Pharmacodynamic Interaction Mechanisms

While N-Demethyl Olanzapine is generally considered to have lower pharmacological activity than olanzapine, it still possesses some affinity for dopamine (B1211576) and serotonin (B10506) receptors. omicsonline.orgfarmaciajournal.com Therefore, there is a potential for pharmacodynamic interactions, although this area is less extensively researched than pharmacokinetic interactions. Such interactions would occur at the receptor level, where co-administered drugs could either potentiate or antagonize the residual effects of N-Demethyl Olanzapine. However, the clinical significance of these potential pharmacodynamic interactions is not yet well-established, and research has primarily focused on the more pronounced effects of interactions on the parent compound, olanzapine.

In Vitro and In Vivo Interaction Studies

Both in vitro and in vivo studies have been crucial in elucidating the drug-drug interactions involving N-Demethyl Olanzapine.

In Vitro Studies:

In vitro experiments using human liver microsomes and specific CYP isoenzymes have been instrumental in identifying the primary enzymes responsible for olanzapine metabolism. caymanchem.com These studies confirmed that CYP1A2 is the major enzyme responsible for the formation of N-Demethyl Olanzapine. caymanchem.com

Further in vitro research has been used to screen for potential inhibitors and inducers of CYP1A2, providing a basis for predicting potential drug-drug interactions. nih.gov

In Vivo Studies:

In vivo studies in healthy volunteers and patient populations have confirmed the clinical relevance of the interactions predicted by in vitro models.

A study involving the co-administration of olanzapine with fluvoxamine demonstrated a significant increase in olanzapine plasma concentrations, consistent with CYP1A2 inhibition. europa.eu

A non-clinical in vivo study investigating the interaction between olanzapine and the fluoroquinolone antibiotics ciprofloxacin and norfloxacin found significant alterations in the pharmacokinetics of both olanzapine and N-Demethyl Olanzapine. farmaciajournal.com Specifically, ciprofloxacin co-administration led to a 40% reduction in the elimination rate constant and a 2.64-fold increase in the half-life of N-Demethyl Olanzapine. farmaciajournal.com Norfloxacin also significantly altered the pharmacokinetic profile of the metabolite. farmaciajournal.com

Studies have consistently shown that smokers have lower plasma concentrations of olanzapine, which is attributed to the induction of CYP1A2 and the accelerated formation of N-Demethyl Olanzapine. plos.orgnih.gov

The interaction with carbamazepine has also been demonstrated in vivo, with co-administration leading to a significant reduction in olanzapine levels. nih.gov

The table below presents data from a non-clinical in vivo study on the interaction of olanzapine with ciprofloxacin and norfloxacin, focusing on the pharmacokinetic parameters of N-Demethyl Olanzapine. farmaciajournal.com

ParameterOlanzapine AloneOlanzapine + CiprofloxacinOlanzapine + Norfloxacin
Elimination Rate Constant (kₑₗ) Not Reported40% reductionNot Reported
Half-life (t₁/₂) Not Reported2.64-fold increaseNot Reported
Clearance (Cl) Not Reported3.74-fold reduction3.13-fold reduction
Mean Residence Time (MRT) Not Reported59.44% increaseReduced by 1.11-fold (not statistically significant)
Cₘₐₓ Not ReportedNot significantly affected65.69% increase
AUC₀₋₆₀ Not ReportedNot significantly affected99.49% increase
AUC₀₋∞ Not ReportedNot significantly affected92.55% increase

Clinical Significance of Interactions in Research Contexts

In a research context, understanding the drug-drug interactions involving N-Demethyl Olanzapine is critical for several reasons:

Interpretation of Clinical Trial Data: When evaluating the efficacy and safety of olanzapine in clinical trials, it is essential to account for potential confounding factors, such as the co-administration of CYP1A2 inhibitors or inducers. unime.it These interactions can lead to significant inter-individual variability in olanzapine and N-Demethyl Olanzapine concentrations, potentially impacting therapeutic outcomes and the incidence of adverse effects. plos.orgnih.gov

Therapeutic Drug Monitoring (TDM): TDM is a valuable tool for optimizing olanzapine therapy. plos.org Monitoring the plasma concentrations of both olanzapine and N-Demethyl Olanzapine can provide a more complete picture of an individual's metabolic capacity. plos.orgfrontiersin.org The ratio of olanzapine to N-Demethyl Olanzapine can serve as a phenotypic marker for CYP1A2 activity, helping to identify individuals who may be rapid or slow metabolizers due to genetic factors or drug-drug interactions. plos.org

Personalized Medicine: A deeper understanding of these interactions contributes to the goal of personalized medicine. By identifying patient-specific factors that influence the metabolism of olanzapine to N-Demethyl Olanzapine, clinicians and researchers can better predict an individual's response to treatment and tailor therapeutic strategies accordingly. nih.gov

Genetic Polymorphisms Influencing N Demethyl Olanzapine Disposition and Response

Polymorphisms in Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the phase I metabolism of many drugs, including olanzapine (B1677200).

CYP1A2: This enzyme is the principal catalyst for the N-demethylation of olanzapine to form N-demethyl olanzapine. tandfonline.comnih.govomicsonline.org Consequently, genetic polymorphisms in the CYP1A2 gene are significant determinants of N-demethyl olanzapine levels. The ratio of N-demethyl olanzapine to olanzapine in plasma is often utilized as an in vivo biomarker for CYP1A2 activity. nih.gov

Several polymorphisms in the CYP1A2 gene have been studied for their influence on olanzapine metabolism. The CYP1A21F allele (defined by the -163C>A, rs762551 polymorphism), for example, has been associated with increased enzyme inducibility, particularly in smokers. tandfonline.com However, its direct impact on systemic olanzapine exposure has yielded conflicting results in various studies. nih.gov More recent research has pointed to other polymorphisms, such as CYP1A1/CYP1A2 rs2472297C>T, as being a significant covariate of the N-demethyl olanzapine/olanzapine ratio. nih.gov One study found that a specific CYP1A haplotype, tagged by the rs2472297C>T polymorphism, was associated with an increased N-demethyl olanzapine/olanzapine ratio. nih.gov

Table 1: Influence of Selected CYP450 Polymorphisms on N-Demethyl Olanzapine (DMO)
GenePolymorphism/HaplotypeReported Impact on DMO DispositionReference
CYP1A2rs2472297C>TIdentified as a significant covariate of the DMO/Olanzapine ratio (P=0.0001). nih.gov
CYP1AHaplotype [rs2470893 (T)-rs2472297 (T)-rs762551 (A)]Associated with an increased DMO/Olanzapine ratio. nih.gov
AHRrs4410790C>TInfluenced the DMO/Olanzapine ratio (P=0.02); acts as a trans-acting factor on CYP1A2. nih.gov
CYP2D6Various (defining PM, IM, EM phenotypes)Most studies report no significant impact on olanzapine or DMO plasma concentrations. nih.govresearchgate.net

Polymorphisms in Drug Transporters and Receptors

The ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein or MDR1, is a well-studied efflux transporter that limits the distribution of various drugs. Olanzapine is a substrate of ABCB1. pharmgkb.org Genetic polymorphisms in the ABCB1 gene can alter transporter expression and function, thereby affecting the pharmacokinetics of olanzapine and, consequently, the substrate available for metabolism into N-demethyl olanzapine.

Several ABCB1 polymorphisms have been investigated. The C3435T (rs1045642) and G2677T/A (rs2032582) variants have been linked to variability in olanzapine effectiveness and pharmacokinetics with a moderate level of evidence. tandfonline.com Another study noted that the 1236T>C (rs1128503) T allele was associated with higher serum concentrations of olanzapine. nih.gov Such variations in the parent drug's concentration due to transporter genetics would have a direct downstream effect on the levels of its metabolites, including N-demethyl olanzapine.

Impact on Inter-Individual Variability in N-Demethyl Olanzapine Plasma Concentrations

The plasma concentration of N-demethyl olanzapine exhibits substantial inter-individual variability. This is a direct consequence of the cumulative effects of genetic polymorphisms in the multiple pathways governing the disposition of the parent drug, olanzapine.

The primary driver of variability in N-demethyl olanzapine formation is the polymorphic activity of the CYP1A2 enzyme. nih.gov Individuals with genetic variants leading to higher CYP1A2 activity, such as the haplotype tagged by rs2472297C>T, will metabolize olanzapine to N-demethyl olanzapine more rapidly, resulting in a higher metabolite-to-parent drug ratio. nih.gov

This is further modulated by the efficiency of the parallel glucuronidation pathway. A patient with a high-activity UGT1A4 variant (UGT1A43) may shunt a larger proportion of the olanzapine dose towards glucuronidation, thereby reducing the substrate for CYP1A2 and lowering N-demethyl olanzapine levels. tandfonline.com Polymorphisms in drug transporters like ABCB1 add another layer of complexity by influencing the systemic exposure of olanzapine itself. tandfonline.comnih.gov

Therefore, the resulting plasma concentration of N-demethyl olanzapine in any given individual is a composite phenotype determined by the interplay of genetic variations in CYP1A2, UGT1A4, ABCB1, and other contributing genes, in addition to non-genetic factors like smoking. nih.govuio.no

Table 3: Summary of Genetic Factors Influencing N-Demethyl Olanzapine (DMO) Variability
Genetic FactorGene(s) InvolvedMechanism of Influence on DMO ConcentrationReference
N-demethylation RateCYP1A2Directly forms DMO from olanzapine. Polymorphisms altering enzyme activity directly impact DMO levels. frontiersin.orgnih.gov
Metabolic ShuntingUGT1A4, UGT2B10Competes with CYP1A2 for the parent drug. Polymorphisms altering glucuronidation efficiency indirectly affect the substrate pool for DMO formation. tandfonline.comnih.gov
Drug TransportABCB1Influences systemic olanzapine exposure. Polymorphisms altering transport affect the amount of parent drug available for all metabolic pathways. tandfonline.comnih.gov

Preclinical and Mechanistic Studies of N Demethyl Olanzapine

In Vitro Cellular and Molecular Investigations

In vitro studies are fundamental to elucidating the metabolic pathways and molecular interactions of pharmaceutical compounds and their metabolites.

Cell Culture Models for Metabolism and Toxicity Research

The metabolism of olanzapine (B1677200) to N-Demethyl Olanzapine has been extensively studied using various in vitro systems. Human liver microsomes are a standard model for investigating the metabolic fate of drugs, and they have been instrumental in identifying the enzymes responsible for N-demethylation. nih.govcaymanchem.com In these systems, researchers can characterize the kinetics of metabolite formation. nih.gov

Beyond microsomes, more complex models such as recombinant P450 and UDP-glucuronosyltransferase (UGT) enzymes are employed to pinpoint the specific enzymatic pathways involved in the biotransformation of olanzapine. nih.gov Studies using primary human hepatocytes have shown that exposure to pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β can lead to a decrease in the catalytic activities of enzymes crucial for olanzapine metabolism, including CYP1A2. nih.gov This suggests that inflammatory states could potentially alter the rate of N-Demethyl Olanzapine formation.

Receptor Binding Assays and Enzyme Activity Studies

The formation of N-Demethyl Olanzapine from its parent compound is a multi-enzyme process. The primary enzyme responsible for this N-demethylation pathway is Cytochrome P450 1A2 (CYP1A2). caymanchem.compharmgkb.orgnih.govdrugbank.com Other enzymes, including CYP2D6 and CYP2C8, also contribute to its formation, though CYP2D6 is considered part of a minor pathway. nih.govpharmgkb.orgnih.goveuropa.eumedsafe.govt.nz The flavin-containing monooxygenase 3 (FMO3) is also involved in olanzapine metabolism, though it is primarily associated with the formation of olanzapine N-oxide. pharmgkb.orgdrugbank.com

Kinetic studies using human liver microsomes have helped to quantify the enzymatic reactions leading to N-Demethyl Olanzapine.

Table 1: Enzyme Kinetics of N-Demethyl Olanzapine Formation

Enzyme System Key Enzymes Involved Findings
Human Liver Microsomes CYP1A2, CYP2D6, CYP2C8 Catalyzes the N-demethylation of olanzapine. nih.gov
Recombinant P450s CYP1A2 Confirmed as the major enzyme in N-Demethyl Olanzapine formation. caymanchem.compharmgkb.org
Recombinant P450s CYP2C8 Shown to have a previously uncharacterized, major contribution to olanzapine N-demethylation. nih.gov

From a pharmacodynamic standpoint, N-Demethyl Olanzapine is generally considered to have significantly less pharmacological activity than its parent compound, olanzapine. europa.eumedsafe.govt.nz In some contexts, it is even described as clinically inactive. drugbank.com While olanzapine itself has a broad receptor binding profile, exhibiting high affinity for various dopamine (B1211576), serotonin (B10506), muscarinic, adrenergic, and histamine (B1213489) receptors, its N-demethylated metabolite does not share this potent activity. europa.eupharmgkb.orgnih.gov

In Vivo Animal Model Research

Animal models provide crucial insights into the behavioral and physiological effects of drug metabolites in a whole-organism context.

Behavioral Neuroscience Models

In preclinical animal studies, olanzapine demonstrates behavioral effects consistent with serotonin, dopamine, and cholinergic antagonism. europa.eumedsafe.govt.nz However, its metabolites, including N-Demethyl Olanzapine, have been shown to possess significantly less in vivo pharmacological activity in these behavioral models. europa.eumedsafe.govt.nz

Interestingly, recent research using animal models of metabolic disturbance has revealed a distinct role for N-Demethyl Olanzapine. In a study involving high-fat diet-induced obese mice, chronic administration of N-Demethyl Olanzapine resulted in a notable loss of body weight and fat mass. sci-hub.sefrontiersin.org The same study reported that the metabolite improved insulin (B600854) resistance and energy expenditure in these mice. sci-hub.sefrontiersin.org Importantly, these metabolic effects occurred without observable behavioral changes, such as sedation, that can be associated with the parent drug. sci-hub.se These findings suggest that N-Demethyl Olanzapine may have specific metabolic effects that are separate from the primary antipsychotic actions of olanzapine. sci-hub.se

Pharmacokinetic/Pharmacodynamic Modeling in Animal Species

Pharmacokinetic (PK) studies in animal models have helped to characterize the absorption, distribution, metabolism, and excretion of N-Demethyl Olanzapine. Early studies analyzed the pharmacokinetic profile of olanzapine and its metabolites, including N-Demethyl Olanzapine (also referred to by its laboratory code, LY170055), in rat plasma. caymanchem.com In rats and dogs, the exposure to N-Demethyl Olanzapine was found to be 3 to 10 times lower than that of the unchanged parent drug after repeated dosing. europa.eu

More recent studies have investigated how physiological conditions like inflammation can alter the pharmacokinetics of olanzapine and its metabolites. In a mouse model of acute inflammation, the plasma protein binding of N-Demethyl Olanzapine was altered.

Table 2: Protein Binding of N-Demethyl Olanzapine in Mice

Condition Tissue Unbound Fraction (Mean %)
Control Mice Plasma 13.0% nih.gov
LPS-Treated (Inflammation) Mice Plasma 8.3% nih.gov
Control Mice Brain Homogenate 8.7% nih.gov

The pharmacodynamic (PD) profile of N-Demethyl Olanzapine in animals confirms its lower potency at central nervous system receptors compared to olanzapine. europa.eumedsafe.govt.nz However, the findings in obese mice suggest it is not devoid of biological activity. sci-hub.sefrontiersin.org The metabolite was shown to induce morphological changes in white adipose tissue, decrease the production of the pro-inflammatory cytokine interleukin-1β, and increase the expression of UCP1, a protein involved in thermogenesis. sci-hub.se This points to a potential pharmacodynamic role for N-Demethyl Olanzapine in counteracting some of the metabolic side effects associated with its parent compound. sci-hub.sefrontiersin.org

Toxicology and Safety Pharmacology Research of N Demethyl Olanzapine

In Vitro Cytotoxicity and Genotoxicity Studies

The genotoxic potential of a drug and its metabolites is a critical component of safety assessment. For N-Demethyl Olanzapine (B1677200), the available data is primarily part of the broader evaluation of the parent compound, olanzapine.

Standard batteries of genotoxicity tests have been conducted for olanzapine, and no evidence of mutagenic or clastogenic potential was found. europa.eulilly.commedcentral.com Crucially, a European Medicines Agency report notes that no mutagenic properties of olanzapine metabolites or impurities were detected in the Ames test, a standard assay for detecting chemically induced mutations. europa.eu This suggests that N-Demethyl Olanzapine is not expected to be mutagenic. Pharmaceutical reference standards for olanzapine metabolites, including N-Demethyl Olanzapine, are utilized for the assessment of genotoxic potential, indicating this is a standard part of the quality control and safety process. synzeal.com

Specific in vitro cytotoxicity studies, such as those measuring cell viability (e.g., MTT assay) or membrane integrity (e.g., LDH assay) with isolated N-Demethyl Olanzapine, are not extensively detailed in the reviewed scientific literature. Research has predominantly focused on the parent drug's effects.

In Vivo Toxicity Assessments in Preclinical Models

Preclinical animal studies consistently report that N-Demethyl Olanzapine exhibits significantly less in vivo pharmacological activity compared to its parent compound, olanzapine. europa.eueuropa.eufda.gov.pheuropa.eumedsafe.govt.nz This lower activity generally implies a reduced potential for toxicity.

While comprehensive, stand-alone in vivo toxicity studies on N-Demethyl Olanzapine are not widely published, one study specifically investigated its metabolic effects in a relevant preclinical model. In a 4-week study, N-Demethyl Olanzapine was administered to high-fat diet-induced obese mice. The findings revealed that, unlike olanzapine which is associated with metabolic disturbances, the N-Demethyl metabolite was devoid of these effects. frontiersin.org The study reported a notable loss of body weight and fat mass, improved insulin (B600854) resistance, and increased energy expenditure in the mice receiving N-Demethyl Olanzapine. frontiersin.org

Preclinical ModelCompound AdministeredKey FindingsReference
High-Fat Diet-Induced Obese MiceN-Demethyl Olanzapine- Induced loss of body weight and fat mass
  • Improved insulin resistance
  • Increased energy expenditure
  • No significant effects on dyslipidemia or hepatic steatosis
  • frontiersin.org
    Various Animal Studies (General Finding)N-Demethyl Olanzapine- Exhibited significantly less in vivo pharmacological activity than olanzapine europa.eueuropa.eufda.gov.pheuropa.eumedsafe.govt.nz

    Specific Organ System Toxicity Research (e.g., Hepatic, Cardiac)

    The liver is the primary site of olanzapine metabolism and, therefore, the main location for the formation of N-Demethyl Olanzapine via the CYP1A2 enzyme. mdpi.com Treatment with the parent drug, olanzapine, has been associated with transient, asymptomatic elevations of hepatic transaminases (ALT and AST), which can be an indicator of potential liver injury. europa.eueuropa.eu

    However, direct research into the specific organ toxicity of isolated N-Demethyl Olanzapine is limited. There are no dedicated studies in the reviewed literature that assess the direct hepatotoxic or cardiotoxic potential of this metabolite. Much of the understanding is inferred from studies of the parent drug and from clinical observations correlating metabolite concentrations with metabolic parameters.

    Several studies have observed a negative correlation between plasma concentrations of N-Demethyl Olanzapine and markers of metabolic disturbance, such as glucose, insulin, and triglyceride levels. frontiersin.orgnih.gov For instance, lower plasma concentrations of the metabolite were associated with higher glucose and triglyceride levels. frontiersin.org This may indirectly suggest a lower risk of hepatic steatosis (fatty liver) compared to the parent compound, but this is not a direct measure of hepatotoxicity. Similarly, research focusing on direct cardiotoxic effects of N-Demethyl Olanzapine is not apparent in the available literature.

    Forensic Toxicological Analysis and Interpretation

    N-Demethyl Olanzapine is a routinely analyzed compound in forensic toxicology to help interpret cases involving olanzapine use, particularly in postmortem investigations. oup.commdpi.com The metabolite can be quantified in various biological matrices, including blood, plasma, and hair. nih.govnih.gov

    Hair analysis provides a long-term window of detection. A study involving segmental analysis of postmortem hair from 37 chronic olanzapine users provided valuable reference data for N-Demethyl Olanzapine concentrations. nih.gov The metabolite-to-parent drug ratio in hair is also a key parameter in forensic interpretation. nih.gov

    Concentrations of N-Demethyl Olanzapine in Postmortem Hair Segments (n=141 segments from 37 cases)
    ParameterValue (ng/mg)Reference
    Concentration Range0.027 - 0.187 nih.gov
    Median Concentration0.068 nih.gov

    In postmortem blood, the interpretation of N-Demethyl Olanzapine concentrations can be complicated by postmortem redistribution, a phenomenon where drug concentrations can change after death, potentially leading to misinterpretation. nauss.edu.saresearchgate.net In one fatal overdose case, the postmortem blood concentration of N-desmethyl olanzapine was reported to be 40.8 ng/mL. psychiatryonline.org Forensic toxicologists must consider the case history, the concentrations of the parent drug, and metabolite-to-parent drug ratios when interpreting findings.

    Emerging Research Areas and Future Directions for N Demethyl Olanzapine

    Advanced Omics Approaches (e.g., Metabolomics, Proteomics)

    The fields of metabolomics and proteomics are providing new insights into the actions and effects of N-demethyl olanzapine (B1677200). Metabolomics, the large-scale study of small molecules, is being used to identify biomarkers and understand the metabolic pathways affected by olanzapine and its metabolites. nih.gov

    One study integrated metabolomics with network pharmacology to investigate how olanzapine affects patients with schizophrenia who exhibit violent aggression. nih.gov They identified significant alterations in 24 metabolites related to nine metabolic pathways when comparing patients to healthy individuals. nih.gov Key among these were the alanine, aspartate, and glutamate (B1630785) metabolism, and arginine biosynthesis pathways. nih.gov Following treatment with olanzapine, the levels of ten of these metabolites were significantly reversed, suggesting that the drug helps to normalize these metabolic disturbances. nih.gov Another study used liquid chromatography-mass spectrometry-based metabolomics to analyze plasma from mice in cases of fatal intoxication with olanzapine, identifying a potential panel of metabolites including L-acetylcarnitine, succinic acid, and propionylcarnitine (B99956) that could serve as biomarkers. researchgate.net

    Proteomics, the study of proteins, is also shedding light on the molecular interactions of N-demethyl olanzapine. Research has investigated the covalent binding of olanzapine and its reactive metabolites to proteins. bohrium.comacs.org These studies have identified that both olanzapine and its precursor, clozapine, can form nitrenium ions that bind to proteins. bohrium.comacs.org Specifically, modification sites on human glutathione (B108866) S-transferases (GSTs) and human serum albumin have been identified for olanzapine's reactive metabolites. bohrium.com Understanding these protein interactions is crucial for elucidating the mechanisms behind some of the drug's adverse effects. bohrium.comacs.org

    Table 1: Advanced Omics Studies of Olanzapine and its Metabolites

    Omics ApproachKey FindingsPotential Implications
    Metabolomics Identified 24 altered metabolites in 9 pathways in schizophrenic patients with aggression; 10 were reversed by olanzapine. nih.govUnderstanding the mechanism of action and identifying biomarkers for treatment response. nih.gov
    Found a metabolite panel (L-acetylcarnitine, succinic acid, propionylcarnitine) in mice plasma after fatal olanzapine intoxication. researchgate.netPotential forensic biomarkers for cause of death determination. researchgate.net
    Proteomics Identified covalent binding of olanzapine's reactive metabolites to proteins like glutathione S-transferases and serum albumin. bohrium.comElucidating mechanisms of drug-induced toxicity. bohrium.comacs.org

    Computational Modeling and Simulation in Pharmacological Research

    Computational modeling and simulation are increasingly valuable tools for predicting the pharmacokinetic and pharmacodynamic properties of drugs and their metabolites, including N-demethyl olanzapine. Physiologically based pharmacokinetic (PBPK) modeling, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of olanzapine and its metabolites in virtual patient populations. nih.gov

    These models can account for a wide range of factors that contribute to the large interindividual variability observed in olanzapine's pharmacokinetics, such as age, gender, ethnicity, smoking status, and co-medications. nih.gov By integrating data on enzyme kinetics for metabolic pathways like N-demethylation (primarily by CYP1A2) and glucuronidation, PBPK models can predict plasma concentrations of both olanzapine and N-demethyl olanzapine. nih.govscirp.org This can help in optimizing dosing regimens for individual patients to maximize efficacy and minimize adverse effects. nih.gov

    Molecular docking, another computational technique, is used to predict the binding orientation of small molecules to their protein targets. nih.gov For example, computational docking has been used to investigate how olanzapine might inhibit glucose transporters, a potential mechanism for its metabolic side effects. nih.gov These studies can suggest specific amino acid residues within the transporter that are crucial for the interaction, which can then be validated through mutagenesis and transport assays. nih.gov Such computational approaches provide a framework for understanding drug-target interactions at a molecular level and can guide the development of new drugs with improved safety profiles. nih.gov

    Table 2: Computational Modeling Approaches for Olanzapine Research

    Modeling TechniqueApplicationInsights Gained
    Physiologically Based Pharmacokinetic (PBPK) Modeling Predicting olanzapine and N-demethyl olanzapine plasma concentrations. nih.govUnderstanding interindividual variability due to factors like genetics, age, and lifestyle. nih.gov
    Molecular Docking Investigating the binding of olanzapine to protein targets like glucose transporters. nih.govIdentifying key amino acid residues involved in drug-target interactions and potential mechanisms of side effects. nih.gov

    Novel Therapeutic Strategies Inspired by Metabolite Activity

    The pharmacological activity of N-demethyl olanzapine, although less potent than the parent compound, has inspired the exploration of novel therapeutic strategies. farmaciajournal.com Research suggests that N-demethyl olanzapine may have a different and potentially beneficial profile regarding metabolic side effects compared to olanzapine. bohrium.comnih.govfrontiersin.org

    Studies have shown that lower plasma concentrations of N-demethyl olanzapine are associated with higher glucose and triglyceride levels, as well as insulin (B600854) resistance. bohrium.comnih.govnih.gov This suggests that N-demethyl olanzapine might have a counteracting effect on the metabolic abnormalities induced by olanzapine. bohrium.comnih.gov An animal study even reported that N-demethyl olanzapine could induce weight and fat mass loss in obese mice and improve insulin resistance. frontiersin.org

    These findings open up the possibility of developing new therapeutic approaches. One strategy could be to develop drugs that selectively modulate the activity of N-demethyl olanzapine or mimic its beneficial metabolic effects. Another approach could be to find ways to alter the metabolism of olanzapine to favor the production of N-demethyl olanzapine. This could potentially lead to treatments that retain the antipsychotic efficacy of olanzapine while having a more favorable metabolic profile. Further research into the specific mechanisms by which N-demethyl olanzapine influences metabolic pathways is warranted to fully explore these possibilities. nih.gov

    Unaddressed Research Gaps and Challenges

    Despite the growing body of research on N-demethyl olanzapine, several research gaps and challenges remain. A significant challenge is the considerable interindividual variability in olanzapine metabolism, which leads to a wide range of plasma concentrations of both the parent drug and its metabolites. nih.gov Factors such as genetics (e.g., polymorphisms in CYP enzymes), gender, and smoking habits all contribute to this variability, making it difficult to establish a clear and universally applicable therapeutic window. nih.gov

    Another challenge lies in the translation of findings from in vitro and animal studies to the clinical setting. While these studies provide valuable insights into metabolic pathways and potential mechanisms of action, the complexity of human physiology and the influence of various lifestyle and environmental factors can lead to different outcomes in patients. acs.orgnih.gov

    Future research should focus on:

    Large-scale clinical studies to better define the therapeutic range for both olanzapine and N-demethyl olanzapine.

    Pharmacogenetic studies to identify genetic markers that can predict a patient's metabolic profile and response to treatment. researchgate.net

    Longitudinal studies to understand the long-term effects of N-demethyl olanzapine accumulation.

    Development of more sophisticated in vitro models, such as patient-derived organoids, to better mimic human physiology and predict drug responses. nih.gov

    Addressing these research gaps will be crucial for optimizing the therapeutic use of olanzapine and for the potential development of new drugs inspired by the activity of its metabolites.

    Q & A

    Q. What are the primary metabolic pathways responsible for the formation of N-Demethyl Olanzapine, and how do CYP450 isoforms influence its pharmacokinetics?

    N-Demethyl Olanzapine is formed via oxidative metabolism of olanzapine, primarily mediated by the cytochrome P450 isoform CYP1A2. Methodologically, researchers should:

    • Use in vitro hepatic microsomal assays to confirm CYP1A2 activity .
    • Validate metabolic stability using selective CYP inhibitors (e.g., fluvoxamine for CYP1A2) to isolate contributions of specific isoforms .
    • Monitor inter-individual variability due to genetic polymorphisms (e.g., CYP1A2 gene variants) using genotyping assays .

    Q. How can researchers accurately quantify N-Demethyl Olanzapine in biological matrices, and what methodological considerations ensure precision?

    Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) is the gold standard. Key steps include:

    • Employing deuterated internal standards (e.g., N-Demethyl Olanzapine-d8) to correct for matrix effects .
    • Validating recovery rates (>95%) and precision (CV <15%) across multiple storage temperatures (-21°C, 8°C, 15°C) to ensure analyte stability .
    • Optimizing chromatographic conditions (e.g., C18 columns, ammonium formate/acetonitrile mobile phases) for peak resolution .

    Q. What demographic variables (e.g., age, gender) significantly influence N-Demethyl Olanzapine levels, and how should these be controlled in clinical studies?

    Observational studies report higher salivary concentrations in males compared to females, though statistical significance requires larger cohorts . To address this:

    • Stratify recruitment by gender and age, ensuring balanced sample sizes (e.g., 50+ participants per group) .
    • Use multivariate regression to adjust for confounders like smoking (induces CYP1A2) or comedications .

    Advanced Research Questions

    Q. What advanced analytical techniques are recommended for simultaneous quantification of Olanzapine and N-Demethyl Olanzapine in complex matrices?

    Targeted HCD-MS/MS with Orbitrap detection provides high specificity and sensitivity (LOQ: 1–50 ng/mL). Methodological refinements include:

    • Isolating precursor ions (m/z 313.1 for olanzapine; m/z 299.1 for N-Demethyl Olanzapine) with 4 Da isolation windows .
    • Applying variable collision energies (35% for olanzapine; 42% for its metabolite) to optimize fragmentation .
    • Validating cross-matrix applicability (plasma, CSF, brain tissue) using tissue homogenization protocols .

    Q. How should researchers address contradictory findings in metabolite concentration data, such as gender-based disparities with limited statistical power?

    Contradictions in observational data (e.g., higher male vs. female levels) require:

    • Post hoc power analysis to determine if sample sizes (e.g., n=30 males vs. n=15 females) are sufficient .
    • Sensitivity analyses excluding outliers (e.g., males >40 ng/mL) to assess robustness of trends .
    • Meta-analyses pooling data from multiple studies to resolve inconsistencies .

    Q. What experimental strategies are effective in studying the blood-brain barrier penetration of N-Demethyl Olanzapine, particularly when it is undetectable in certain tissues?

    To investigate undetectable levels in rat brain tissue :

    • Use microdialysis probes for real-time CSF sampling to assess passive diffusion vs. active transport.
    • Apply pharmacokinetic modeling (e.g., compartmental analysis) to estimate tissue-to-plasma ratios.
    • Evaluate metabolite stability in neural tissues via ex vivo incubation assays.

    Methodological Best Practices

    Q. In stability studies, how do storage conditions impact the integrity of N-Demethyl Olanzapine in saliva samples, and what protocols ensure reliable results?

    Stability data shows recoveries >93% at -21°C but degradation at 15°C (89.75% for related metabolites) . Recommended protocols:

    • Store samples at ≤-20°C with desiccant to prevent hydrolysis.
    • Perform freeze-thaw cycle tests (≥3 cycles) to validate short-term storage robustness.
    • Use stabilizers (e.g., sodium fluoride) in collection tubes to inhibit enzymatic activity.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Desmethylolanzapine
    Reactant of Route 2
    Desmethylolanzapine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.